Metal Chelation Geometry: 2-COOH vs. 3-COOH, 4-COOH, and 5-COOH Positional Isomers
Indole-2-carboxylic acid coordinates two Mg2+ ions within the HIV-1 integrase active site via the C2 carboxylate oxygen and the indole nitrogen, forming a bidentate chelation motif. This binding geometry is confirmed by X-ray crystallography and is sterically impossible for indole-3-carboxylic acid, indole-4-carboxylic acid, or indole-5-carboxylic acid regioisomers [1]. The 2-fluoroethyl N1 substituent does not sterically interfere with this chelation, while bulkier N1-substituents may partially occlude the metal-binding pocket.
| Evidence Dimension | Bidentate metal chelation capacity (Mg2+ coordination) |
|---|---|
| Target Compound Data | Predicted: bidentate chelation via C2-COO- and indole N (by structural analogy to indole-2-carboxylic acid) |
| Comparator Or Baseline | Indole-3-carboxylic acid: monodentate or no chelation; Indole-4- and 5-carboxylic acids: no chelation |
| Quantified Difference | Qualitative difference: 2-COOH enables bidentate chelation; 3-, 4-, 5-COOH cannot |
| Conditions | HIV-1 integrase strand transfer assay; X-ray cocrystal structures (PDB entries for indole-2-carboxylic acid derivatives) |
Why This Matters
For researchers targeting metal-dependent enzymes (integrase, fructose-1,6-bisphosphatase, carbonic anhydrase), the 2-COOH isomer is the only viable choice among N1-substituted indole carboxylic acid regioisomers.
- [1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024. DOI: 10.1039/D4RA01847A View Source
